N-(2,3-dimethylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO2S2 and a molecular weight of 267.37 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives have been extensively studied due to their biological and physiological functions, such as anti-inflammatory, anti-microbial, and anti-cancer properties .
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves the reaction of 2,3-dimethylaniline with thiophene-2-sulfonyl chloride under basic conditions . The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amine group of 2,3-dimethylaniline . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anti-microbial, and anti-cancer properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various enzymes and receptors involved in inflammatory and microbial processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound’s anti-microbial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene derivative with anti-tussive properties.
Tioconazole: An anti-fungal agent containing a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-9-5-3-6-11(10(9)2)13-17(14,15)12-7-4-8-16-12/h3-8,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXPGVJHPLHGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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